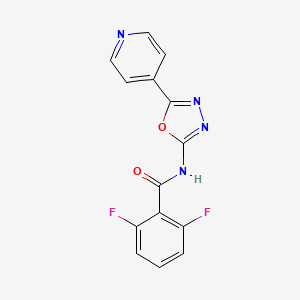

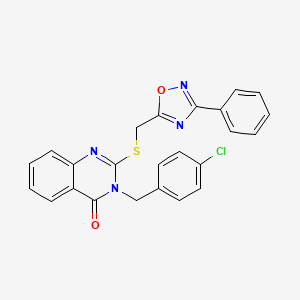

![molecular formula C23H28N4O5 B2745216 ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate CAS No. 1021092-48-7](/img/structure/B2745216.png)

ethyl 2-(N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrolopyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in organic chemistry and biochemistry due to their prevalence in natural and synthetic substances .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyrimidine core, followed by various substitutions to add the benzyl, dimethyl, dioxo, propyl, and carboxamido groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure would be complex due to the presence of multiple functional groups. The pyrrolopyrimidine core would likely contribute to the compound’s aromaticity, while the various substituents would influence its physical and chemical properties .Chemical Reactions Analysis

The reactivity of the compound would be influenced by the various functional groups present. For example, the carboxamido group might participate in acid-base reactions, while the benzyl group might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the various functional groups present .Scientific Research Applications

Chemical Synthesis and Derivative Studies

Synthesis of Pyrimidine Derivatives : Research has delved into the synthesis of pyrimidine derivatives, which are structurally related to the mentioned compound. A study by Schenone et al. (1990) explored the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the formation of various 4-substituted pyrimidine derivatives in high yields. This methodological approach underscores the versatility of pyrimidine chemistry in generating compounds with potential biological activities (Schenone, Sansebastiano, & Mosti, 1990).

Heterocyclic Compounds Synthesis : The creation of heterocyclic compounds has been a focal point, with Acheson and Verlander (1972) reporting on the synthesis of pyrrolo-, pyrido-, and azepino-[1,2-a]benzimidazoles through reactions involving benzimidazole derivatives. These findings highlight the synthetic routes to access diverse heterocyclic frameworks, which are integral to pharmaceutical research and development (Acheson & Verlander, 1972).

Biological Evaluation and Activity Studies

Anticancer and Anti-inflammatory Potential : Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives, demonstrating their utility in anticancer and anti-inflammatory contexts. Such research illustrates the therapeutic potential of pyrimidine-based compounds in addressing critical health issues, including cancer and chronic inflammation (Rahmouni et al., 2016).

Anti-Inflammatory and Antimicrobial Activity : A study focused on pyrimidine-5-carboxylate derivatives by A.S. Dongarwar et al. (2011) reported the synthesis and evaluation of these compounds for their anti-inflammatory and antimicrobial activities. This research further corroborates the significant biological activity potential of pyrimidine derivatives in medical and pharmaceutical applications (A.S. Dongarwar et al., 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[benzyl-(1,3-dimethyl-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O5/c1-5-12-27-18(13-17-20(27)24(3)23(31)25(4)21(17)29)22(30)26(15-19(28)32-6-2)14-16-10-8-7-9-11-16/h7-11,13H,5-6,12,14-15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGJNOZQAPLTKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N(CC3=CC=CC=C3)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

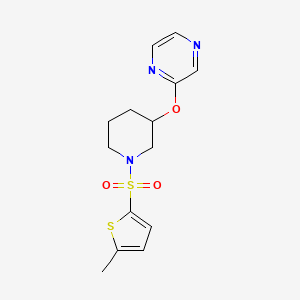

![N1-(3-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2745140.png)

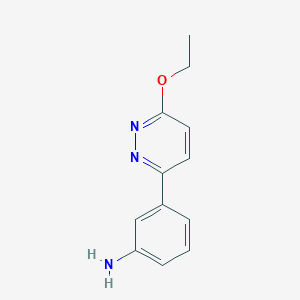

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2745141.png)

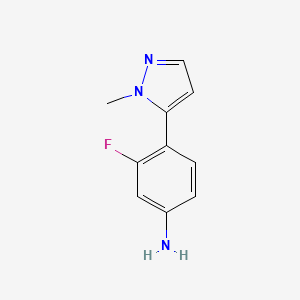

![3-[2-(3,5-dimethylisoxazol-4-yl)ethyl]-1-methyl-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745145.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2745147.png)

![1,3,7-trimethyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745150.png)

![3-(furan-2-ylmethyl)-7-(1H-imidazol-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2745151.png)